2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups, including an amino group, a chloro-substituted phenoxy group, a furan ring, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactionsThe chromene core is then constructed via a cyclization reaction, and the amino group is introduced in the final step through an amination reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The chloro-substituted phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-3-methylbenzoic acid: This compound shares the amino and chloro-substituted phenyl groups but lacks the furan and chromene rings
4-chloro-3-methylphenoxyacetic acid: Similar in having the chloro-substituted phenoxy group but differs in the rest of the structure.
Uniqueness
The uniqueness of 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C22H19ClN2O4 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C22H19ClN2O4/c1-12-9-13(5-7-16(12)23)27-11-14-6-8-19(28-14)20-15(10-24)22(25)29-18-4-2-3-17(26)21(18)20/h5-9,20H,2-4,11,25H2,1H3 |
InChI Key |
YIRBJZDJYZUAOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl |
Origin of Product |
United States |
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